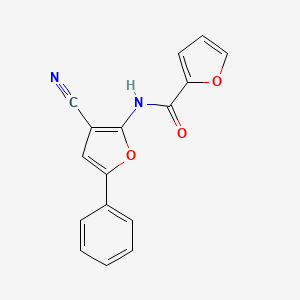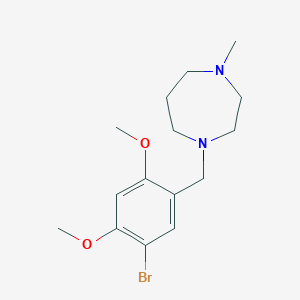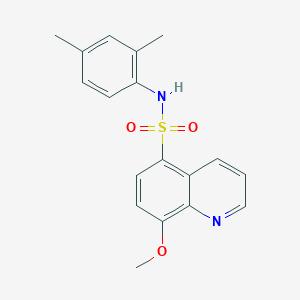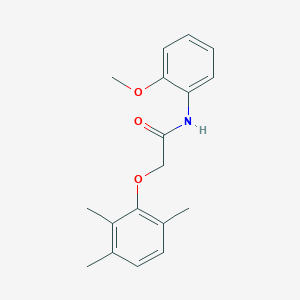![molecular formula C16H13ClN2OS B5649881 3-{2-[(4-chlorophenyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B5649881.png)
3-{2-[(4-chlorophenyl)thio]ethyl}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinones are heterocyclic compounds that have garnered interest due to their wide range of biological activities and potential therapeutic applications. The compound , "3-{2-[(4-chlorophenyl)thio]ethyl}-4(3H)-quinazolinone," belongs to this class and is notable for its unique substituents which may confer distinct chemical and physical properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with various reagents under controlled conditions. Specifically, N- and S-alkylated 4(3H)-quinazolinone derivatives can be synthesized through reactions involving chloroformates and subsequent ammonolysis, leading to a variety of chemical structures depending on the reactants and conditions used (Nawrocka, 2009).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including our compound of interest, can be elucidated using spectroscopic methods such as IR, 1H NMR, and mass spectrometry. These techniques provide detailed information on the molecular framework and substituent positions, crucial for understanding the compound's chemical behavior and potential reactivity (Nawrocka, 2009).
Chemical Reactions and Properties
Quinazolinones participate in a variety of chemical reactions, including lithiation, which allows for further functionalization through reactions with electrophiles. This capability to undergo lithiation and subsequent reaction with a range of electrophiles makes quinazolinones versatile intermediates in organic synthesis (Smith et al., 1996).
properties
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-5-7-13(8-6-12)21-10-9-19-11-18-15-4-2-1-3-14(15)16(19)20/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFAYRLHWCFINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7013187 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5649798.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5649805.png)

![(3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5649817.png)

![1-(4-isopropylphenyl)-5-oxo-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5649831.png)


![5-[1-(2,3-dihydro-1H-inden-5-yloxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649861.png)
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5649867.png)

![1-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4-methylphthalazine](/img/structure/B5649878.png)
![2-(pyridin-2-ylmethyl)-9-[3-(3-thienyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5649885.png)
